N-(Sec-butyl)-6-chloro-4-pyrimidinamine
Overview
Description
“N-(Sec-butyl)-6-chloro-4-pyrimidinamine” is a chemical compound that likely contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The “N-(Sec-butyl)” indicates that a secondary butyl group is attached to one of the nitrogen atoms in the ring. The “6-chloro” suggests that a chlorine atom is attached to the sixth carbon in the pyrimidine ring .
Synthesis Analysis
While specific synthesis methods for “N-(Sec-butyl)-6-chloro-4-pyrimidinamine” are not available, similar compounds are often synthesized through nucleophilic substitution reactions or through the reaction of nitriles .
Molecular Structure Analysis
The molecular structure of “N-(Sec-butyl)-6-chloro-4-pyrimidinamine” would likely be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
The chemical reactions involving “N-(Sec-butyl)-6-chloro-4-pyrimidinamine” would likely depend on the specific conditions and reagents used. For example, under certain conditions, the chlorine atom might be replaced by other groups in a nucleophilic substitution reaction .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(Sec-butyl)-6-chloro-4-pyrimidinamine” would likely be determined using various analytical techniques. These might include measuring its melting point, boiling point, solubility in various solvents, and its spectral properties .
Scientific Research Applications
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Butyl group : In organic chemistry, butyl is a four-carbon alkyl radical or substituent group with general chemical formula −C4H9, derived from either of the two isomers (n-butane and isobutane) of butane . The sec-butyl group is chiral, meaning it has a non-superimposable mirror image . This property can have significant implications in the field of stereochemistry .
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N-sec-butyl Pentylone (hydrochloride) : Similar to N-sec-butyl Pentedrone, this is also an analytical reference standard categorized as a cathinone and is used in research and forensic applications . Again, the specific methods of application or experimental procedures, as well as the results or outcomes obtained, are not provided in the source .
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Butyl Acetate : Butyl acetate is an organic compound with the formula CH3CO2(CH2)3CH3. It is a colorless, flammable liquid, and is the ester derived from n-butanol and acetic acid. It is found in many types of fruit, where it imparts characteristic flavors and has a sweet smell of banana or apple. It is used as an industrial solvent .
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Sec-Butyllithium : Sec-Butyllithium is an organometallic compound with the formula CH3CHLiCH2CH3, abbreviated sec-BuLi or s-BuLi. This chiral organolithium reagent is used as a source of sec-butyl carbanion in organic synthesis . It is employed for deprotonations of particularly weak carbon acids where the more conventional reagent n-BuLi is unsatisfactory .
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Butyl Group : In organic chemistry, butyl is a four-carbon alkyl radical or substituent group with general chemical formula −C4H9, derived from either of the two isomers (n-butane and isobutane) of butane .
Safety And Hazards
Future Directions
The future directions for research on “N-(Sec-butyl)-6-chloro-4-pyrimidinamine” would likely depend on its potential applications. For example, if it were found to have useful biological activity, it might be further developed as a drug. Alternatively, if it had interesting chemical properties, it might be studied as a new material or catalyst .
properties
IUPAC Name |
N-butan-2-yl-6-chloropyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3/c1-3-6(2)12-8-4-7(9)10-5-11-8/h4-6H,3H2,1-2H3,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGOBVPIEXJLMHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC1=CC(=NC=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Sec-butyl)-6-chloro-4-pyrimidinamine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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